Bis(methylenedithio)tetrathiafulvalene
Overview
Description
Bis(methylenedithio)tetrathiafulvalene (BMDT-TTF) is a derivative of the well-known electron donor molecule bis(ethylenedithio)tetrathiafulvalene (ET or BEDT-TTF). While the provided papers do not directly discuss BMDT-TTF, they offer insights into the synthesis, properties, and applications of various ET derivatives, which can be extrapolated to understand BMDT-TTF.
Synthesis Analysis
The synthesis of ET derivatives is typically achieved through multi-step organic reactions. For instance, the deuterated ET derivative was synthesized using a phosphite coupling reaction, starting from a thione intermediate or a carbonyl intermediate . Another derivative, bis(phenylenedithio)tetrathiafulvalene (BPhDT-TTF), was prepared starting from dimercaptobenzene and chloroactyl chloride, also using a phosphite coupling reaction . Alkyl chain-substituted ET molecules were synthesized to improve solubility in organic solvents . These methods demonstrate the versatility of ET derivatives' synthesis, which could be applied to BMDT-TTF.
Molecular Structure Analysis
The molecular structure of ET derivatives can vary significantly. For example, ET molecules with one alkyl chain maintain the same dimer structure as ET, while those with longer alkyl chains form zig-zag columns . A spiro-substituted BEDT-TTF analogue exhibited a strongly bent heterocyclic framework, highlighting the structural flexibility of these molecules . These findings suggest that BMDT-TTF could also exhibit a range of structural conformations depending on its substituents.
Chemical Reactions Analysis
ET derivatives participate in various chemical reactions, primarily as electron donors in the formation of organic metals. The synthesis of a new ET derivative with four hydroxyl groups was reported, and its redox potentials were measured, indicating similar electron-donating properties to ET . The electrochemical properties of BPhDT-TTF were also investigated, leading to the formation of highly conducting radical cation salts . These studies underscore the potential of ET derivatives, including BMDT-TTF, in electronic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of ET derivatives are closely linked to their molecular structure. The solubility, redox behavior, and ability to form thin films or conducting salts are key characteristics. For instance, the solubility of ET derivatives was enhanced by introducing alkyl chains without compromising their electron-donating ability . The redox behavior of pyrrolo tetrathiafulvalenes was found to be very close to that of TTF itself, suggesting their potential as organic metal building blocks . These insights into the properties of ET derivatives can inform the understanding of BMDT-TTF's behavior in various applications.
Scientific Research Applications
Synthesis and Conductive Properties Bis(methylenedithio)tetrathiafulvalene (BMDT-TTF) has been the subject of various studies focusing on its synthesis and applications in creating highly conductive organic salts. Nakamura et al. (1987) explored the synthesis of BMDT-TTF as an attractive donor molecule for organic salts, noting its higher oxidation potentials compared to similar compounds (Nakamura et al., 1987). Similarly, Kazheva et al. (2014) synthesized radical cation salts of BMDT-TTF, demonstrating their semiconductor properties with considerable conductivity (Kazheva et al., 2014).
Extended Peripheral Substituents Yamada et al. (1998) reported on the synthesis of bis(heterocycle)-fused BMDT-TTF derivatives, examining their electrochemical properties and molecular structures. This research highlighted the versatility of BMDT-TTF in forming new donor molecules with varied properties (Yamada et al., 1998).
Functionalized Derivatives Liu et al. (2002) focused on an improved synthesis route for functionalized BMDT-TTF derivatives, offering new perspectives in the design and application of these molecules in various fields (Liu et al., 2002).
Crystal Structure and Two-Dimensional Character Kato et al. (1984) studied the crystal structure of BMDT-TTF, revealing a unique two-dimensional S···S network, which is crucial for understanding the material's conductive properties (Kato et al., 1984).
Electrochemical Behavior Sezer et al. (2004) investigated the electrochemical behavior of BMDT-TTF derivatives, contributing to a deeper understanding of how different substituents affect the electronic properties of these compounds (Sezer et al., 2004).
High Magnetic Field Studies Singleton (2000) reviewed studies involving high magnetic fields on charge-transfer salts of BMDT-TTF, providing insights into experimental techniques and theoretical developments related to these materials (Singleton, 2000).
Safety And Hazards
properties
IUPAC Name |
5-([1,3]dithiolo[4,5-d][1,3]dithiol-5-ylidene)-[1,3]dithiolo[4,5-d][1,3]dithiole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4S8/c1-9-3-4(10-1)14-7(13-3)8-15-5-6(16-8)12-2-11-5/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHVGMRXXZDSOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1SC2=C(S1)SC(=C3SC4=C(S3)SCS4)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4S8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548138 | |
Record name | 2-(2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40548138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(methylenedithio)tetrathiafulvalene | |
CAS RN |
68550-20-9 | |
Record name | 2-(2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40548138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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